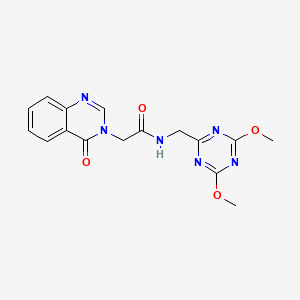

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid heterocyclic compound combining a quinazolin-4-one core with a triazine-based acetamide side chain. The quinazolinone moiety is a well-established pharmacophore in medicinal chemistry, often associated with anticancer, antimicrobial, and anti-inflammatory activities . The 4,6-dimethoxy-1,3,5-triazinylmethyl group introduces electron-rich methoxy substituents, which may enhance solubility and modulate binding interactions compared to non-methoxy analogs .

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4/c1-25-15-19-12(20-16(21-15)26-2)7-17-13(23)8-22-9-18-11-6-4-3-5-10(11)14(22)24/h3-6,9H,7-8H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQMPYAMHUETET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-Acetamide Derivatives

Several compounds share the 2-(4-oxoquinazolin-3(4H)-yl)acetamide backbone but differ in substituents:

- N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a): Features a 3,5-dimethylphenyl group instead of the triazinylmethyl substituent. Synthesized via alkylation of quinazolin-4-ol with 2-bromo-N-(3,5-dimethylphenyl)acetamide (95% yield) .

- (E)-N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11o): Includes a styryl extension on the quinazolinone ring and a 4-methoxyphenyl acetamide group. Melts at 274–276°C, synthesized via condensation with p-methoxybenzaldehyde (60% yield) .

Key Differences :

- The dimethoxy-triazine moiety may confer distinct solubility or metabolic stability compared to styryl or methylphenyl groups .

Triazine-Containing Compounds

Sulfonylurea herbicides like cinosulfuron and azimsulfuron feature 4,6-dimethoxy-1,3,5-triazine rings but lack the quinazolinone-acetamide linkage. These compounds inhibit acetolactate synthase (ALS) in plants, highlighting the triazine ring’s role in agrochemical activity .

Key Differences :

- The target compound’s acetamide-quinazolinone structure diverges from sulfonylurea herbicides, suggesting different biological targets (e.g., kinase inhibition vs. ALS disruption) .

- Methoxy groups on the triazine may reduce electrophilicity compared to amino or sulfonamide substituents in herbicides .

Surfactant Derivatives of Quinazolinone-Acetamides

Compounds like 3-chloro-N-[2-(1-hydroxyheptadecyl)-4-oxo-4H-quinazolin-3-yl]acetamide (9) and N-(2-(1-hydroxy-heptadecyl)-4-oxoquinazolin-3(4H)-yl)benzamide (14) incorporate long alkyl chains for surfactant applications .

Comparative Data Table

Research Findings and Mechanistic Insights

- Anticancer Activity: Quinazolinone derivatives like 11m–11o exhibit antiproliferative effects, possibly via kinase inhibition or DNA intercalation . The triazinylmethyl group in the target compound could enhance selectivity for cancer-related enzymes (e.g., EGFR or PARP) due to its electron-donating methoxy groups .

Q & A

Basic Questions

Q. What are the critical synthetic pathways for preparing N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the triazine and quinazolinone cores. A common approach includes:

Triazine Core Formation : Reacting cyanuric chloride with methoxy groups under controlled basic conditions to introduce dimethoxy substituents .

Quinazolinone Synthesis : Cyclization of anthranilic acid derivatives with ketones/aldehydes, followed by oxidation to form the 4-oxoquinazolinone moiety .

Coupling Steps : Linking the triazine and quinazolinone units via nucleophilic substitution or amide bond formation, often using activating agents like CDI (1,1'-carbonyldiimidazole) .

- Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid by-products (e.g., over-oxidation or incomplete substitution) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : - and -NMR to verify methoxy groups (δ 3.8–4.0 ppm), acetamide protons (δ 2.1–2.3 ppm), and quinazolinone carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]) and fragment patterns consistent with triazine and quinazolinone cleavage .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions in crystalline form .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction conditions for this compound?

- Methodological Answer :

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for triazine-quinazolinone coupling .

- Condition Screening : Use machine learning (ML) to predict optimal solvents, catalysts, and temperatures by training models on historical reaction data (e.g., yields, purity) .

- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error iterations by >50% .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer :

- Data Triangulation : Replicate assays under standardized conditions (pH 7.4, 37°C) and cross-validate using orthogonal techniques (e.g., fluorescence quenching vs. calorimetry) .

- Structural Analysis : Perform molecular docking to assess binding mode consistency with experimental IC values. Discrepancies may arise from allosteric effects or assay-specific interference .

- Statistical Design : Apply factorial DOE (Design of Experiments) to isolate variables (e.g., buffer composition, enzyme concentration) contributing to variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

- Methodological Answer :

- Core Modifications : Systematically vary substituents on the triazine (e.g., methoxy → ethoxy) and quinazolinone (e.g., 4-oxo → 4-thioxo) to assess impact on bioactivity .

- Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups while maintaining hydrogen-bonding capacity .

- In Silico Screening : Use virtual libraries to prioritize analogs with predicted ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Q. How to design experiments for optimizing regioselectivity in triazine functionalization?

- Methodological Answer :

- Kinetic Control : Conduct time-resolved NMR to track intermediate formation and identify conditions favoring C-2 vs. C-4 substitution on the triazine ring .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to direct nucleophilic attack to specific positions .

- DOE Application : Use a Central Composite Design to model the effects of temperature, solvent polarity, and catalyst loading on regioselectivity .

Q. What are the best practices for handling stability issues during storage?

- Methodological Answer :

- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of acetamide or triazine ring oxidation) .

- Formulation Strategies : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in inert atmospheres (argon) to prevent moisture/oxygen-induced degradation .

Q. How to assess the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro Assays : Use TR-FRET (Time-Resolved Fluorescence Energy Transfer) kits to measure inhibition against a panel of kinases (e.g., EGFR, VEGFR2) .

- Cellular Validation : Test in kinase-dependent cell lines (e.g., HeLa for EGFR) with Western blotting to monitor phosphorylation downstream .

- Binding Kinetics : Perform SPR (Surface Plasmon Resonance) to determine and residence time, correlating with therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.